molecular formula C24H32N2O2 B14734146 4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde CAS No. 5173-18-2

4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde

Katalognummer: B14734146
CAS-Nummer: 5173-18-2
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: BVDBTUDCNIPACG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde is a chemical compound known for its unique structure and properties. It is characterized by the presence of two benzaldehyde groups connected by a hexane chain with ethylazanediyl linkages.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde typically involves the reaction of hexane-1,6-diamine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The hexane chain and ethylazanediyl linkages provide structural flexibility, allowing the compound to fit into various binding sites and pathways .

Vergleich Mit ähnlichen Verbindungen

  • 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
  • 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde
  • 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzonitrile

Comparison: 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde is unique due to its ethylazanediyl linkages, which provide distinct chemical reactivity and biological interactions compared to similar compounds with oxy or nitrile linkages. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

5173-18-2

Molekularformel

C24H32N2O2

Molekulargewicht

380.5 g/mol

IUPAC-Name

4-[ethyl-[6-(N-ethyl-4-formylanilino)hexyl]amino]benzaldehyde

InChI

InChI=1S/C24H32N2O2/c1-3-25(23-13-9-21(19-27)10-14-23)17-7-5-6-8-18-26(4-2)24-15-11-22(20-28)12-16-24/h9-16,19-20H,3-8,17-18H2,1-2H3

InChI-Schlüssel

BVDBTUDCNIPACG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCCCCCN(CC)C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.